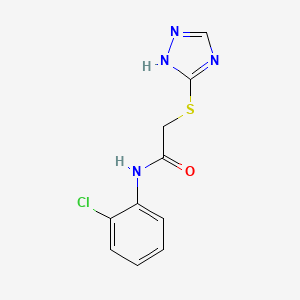

N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and related compounds involves multiple steps starting from basic precursors. For instance, the preparation of N-(4H-1,2,4-triazol-4-yl)acetamide was achieved by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, indicating the versatility of 1,2,4-triazole derivatives in synthesis processes (Panchal & Patel, 2011).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of similar compounds. For example, the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows intermolecular interactions forming chains, highlighting the significance of molecular conformation and intermolecular forces in the solid state (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and interactions of this compound derivatives can be inferred from studies on similar compounds. For example, the synthesis and evaluation of various 1,2,4-triazole derivatives for cholinesterase inhibition involve complex reactions and provide insights into the chemical properties and potential applications of these compounds in inhibiting specific enzymes (Riaz et al., 2020).

Applications De Recherche Scientifique

Cholinesterase Inhibition and Molecular Docking Studies

N-(2-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and its derivatives have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative disorders. Compounds demonstrated moderate to good activities, with specific derivatives showing potent inhibitory potential. Molecular docking studies rationalized the binding site interactions, highlighting the compounds' therapeutic potential in treating conditions like Alzheimer's disease (Riaz et al., 2020).

Antifungal and Plant Growth Regulating Activities

Research into the synthesis of novel triazole compounds containing the thioamide group, including this compound derivatives, has revealed significant antifungal and plant growth regulating activities. These findings suggest potential agricultural applications in managing plant diseases and enhancing crop growth (Liu et al., 2005).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs, closely related to this compound, have demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency. Additionally, molecular docking studies have explored these compounds' interactions with biological targets, suggesting therapeutic applications (Mary et al., 2020).

Anticancer Activity

Synthesis and evaluation of new derivatives have shown considerable anticancer activity against various human tumor cell lines, including this compound derivatives. This research paves the way for developing new chemotherapeutic agents (Yurttaş et al., 2015).

Lipase and α-Glucosidase Inhibition

Investigations into novel heterocyclic compounds derived from this compound have shown significant lipase and α-glucosidase inhibitory activities. These findings suggest the compounds' potential in managing obesity and diabetes through the modulation of enzymatic activity (Bekircan et al., 2015).

Corrosion Inhibition

Research into triazole derivatives for corrosion inhibition of mild steel in acid media has been conducted. This work has implications for the chemical industry, suggesting that this compound derivatives could serve as effective corrosion inhibitors, protecting industrial infrastructure (Li et al., 2007).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4OS/c11-7-3-1-2-4-8(7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGBBWWEYXTRSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)

![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)

![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)

![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)

![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)

![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)